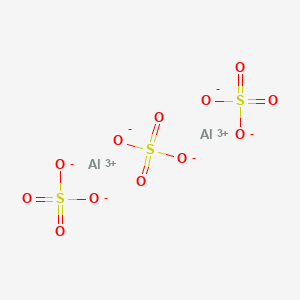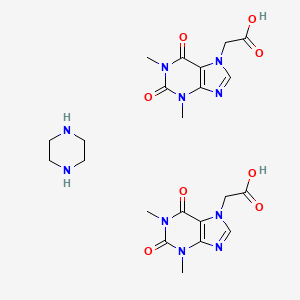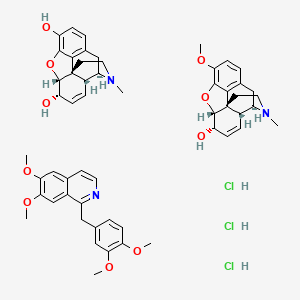
Pantopon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Papaveretum es una preparación farmacéutica que contiene una mezcla de sales de clorhidrato de alcaloides del opio. Está compuesta por clorhidrato de morfina, clorhidrato de papaverina y clorhidrato de codeína . Este compuesto se ha utilizado por sus propiedades analgésicas y antiespasmódicas, principalmente en entornos médicos para el alivio del dolor de moderado a intenso y la sedación preoperatoria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Papaveretum se prepara combinando las sales de clorhidrato de sus alcaloides del opio constituyentes. La preparación implica los siguientes pasos:
Clorhidrato de morfina: La morfina se extrae del opio y luego se convierte en su sal de clorhidrato reaccionando con ácido clorhídrico.
Clorhidrato de papaverina: La papaverina también se extrae del opio y se convierte en su sal de clorhidrato utilizando ácido clorhídrico.
Clorhidrato de codeína: La codeína, otro alcaloide del opio, se convierte de manera similar en su sal de clorhidrato.
Estas sales de clorhidrato se mezclan luego en proporciones específicas para formar papaveretum .
Métodos de producción industrial
En entornos industriales, la producción de papaveretum implica la extracción y purificación a gran escala de los alcaloides del opio, seguida de su conversión a sales de clorhidrato. El proceso está cuidadosamente controlado para garantizar las proporciones correctas de cada componente, como se define en la Farmacopea Británica .
Análisis De Reacciones Químicas
Tipos de reacciones
Papaveretum experimenta varias reacciones químicas, que incluyen:
Oxidación: Los alcaloides en papaveretum pueden sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir los alcaloides en sus formas reducidas.
Sustitución: Los alcaloides pueden participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se utilizan varios reactivos, incluidos halógenos y agentes alquilantes, para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la morfina puede conducir a la formación de morfinona, mientras que la reducción puede producir dihidromorfina .
Aplicaciones Científicas De Investigación
Papaveretum tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en química analítica para la identificación y cuantificación de alcaloides del opio.
Biología: Papaveretum se utiliza en la investigación biológica para estudiar los efectos de los alcaloides del opio en varios sistemas biológicos.
Medicina: Se utiliza en la investigación clínica para evaluar su eficacia y seguridad en el manejo del dolor y la sedación preoperatoria.
Mecanismo De Acción
Papaveretum ejerce sus efectos a través de las acciones combinadas de sus alcaloides constituyentes:
Morfina: Actúa sobre el sistema nervioso central uniéndose a los receptores opioides, lo que lleva a la analgesia y la sedación.
Papaverina: Actúa como un relajante del músculo liso al inhibir la fosfodiesterasa y afectar los canales de calcio.
Codeína: También actúa sobre los receptores opioides, proporcionando efectos analgésicos adicionales.
Estas acciones dan como resultado los efectos analgésicos y antiespasmódicos generales de papaveretum .
Comparación Con Compuestos Similares
Papaveretum es único debido a su combinación de múltiples alcaloides del opio. Los compuestos similares incluyen:
Morfina: Un analgésico opioide de un solo componente.
Codeína: Otro analgésico opioide de un solo componente.
Papaverina: Un antiespasmódico de un solo componente.
En comparación con estos compuestos de un solo componente, papaveretum proporciona una gama más amplia de efectos debido a las acciones combinadas de sus constituyentes .
Propiedades
Número CAS |
8002-76-4 |
|---|---|
Fórmula molecular |
C55H64Cl3N3O10 |
Peso molecular |
1033.5 g/mol |
Nombre IUPAC |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;trihydrochloride |
InChI |
InChI=1S/C20H21NO4.C18H21NO3.C17H19NO3.3ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;/h5-8,10-12H,9H2,1-4H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;3*1H/t;11-,12+,13-,17-,18-;10-,11+,13-,16-,17-;;;/m.00.../s1 |
Clave InChI |
LGFMXOTUSSVQJV-NEYUFSEYSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


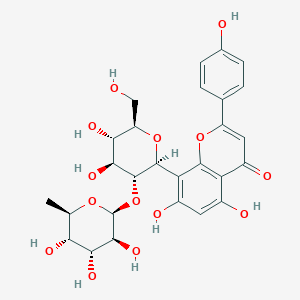
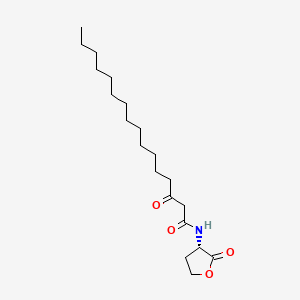
![methyl (4aS,8aS)-3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775705.png)
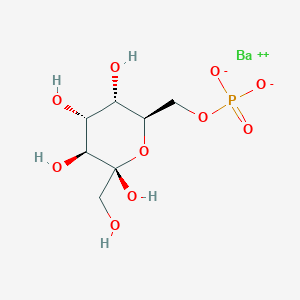

![benzyl N-[(2R)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775715.png)
![[1,3-Dioxo-7-[(4-phenoxyphenyl)methyl]-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B10775717.png)
![[(1S,2R,4R,5S,6S,8R,9S,13S,16S,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775741.png)
![benzyl N-[1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775747.png)

![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride](/img/structure/B10775755.png)
